Cas no 400-67-9 (2-Amino-3-chloro-5-nitrobenzotrifluoride)
2-Amino-3-chloro-5-nitrobenzotrifluoride Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-chloro-4-nitro-6-(trifluoromethyl)-
- 2-Amino-3-chloro-5-nitrobenzotrifluoride
- 2-chloro-4-nitro-6-(trifluoromethyl)aniline
- 2-Chlor-4-nitro-6-trifluormethyl-anilin
- 2-chloro-4-nitro-6-trifluoromethyl-aniline
- 2-chloro-4-nitro-6-trifluoromethyl-phenylamine
- 2-Chloro-4-nitro-6-trifluoromethylaniline
- 2-Chloro-4-nitro-6-trifluoromethylphenylamine
- PubChem2763
- MFJODFSUXHFZJR-UHFFFAOYSA-N
- PC1985
- SBB064788
- 5304AB
- SY047055
- AX8020657
- ST24039906
- A21506
- 2-chloro-4-ni
- AKOS015890328
- FT-0632089
- DS-12359
- DTXSID20549401
- MFCD04972736
- CS-D0129
- 400-67-9
- SCHEMBL2434889
- 4-Nitro-2-chloro-6-trifluoromethylaniline
- DB-020835
-
- MDL: MFCD04972736
- Inchi: 1S/C7H4ClF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2
- InChI Key: MFJODFSUXHFZJR-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C(F)(F)F)=C1N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 239.99100
- Monoisotopic Mass: 239.9913396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 71.8
Experimental Properties
- Density: 1.614±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 115-116 ºC
- Boiling Point: 286.0±35.0 ºC (760 Torr),
- Flash Point: 126.7±25.9 ºC,
- Solubility: Almost insoluble (0.051 g/l) (25 º C),
- PSA: 71.84000
- LogP: 3.95360
2-Amino-3-chloro-5-nitrobenzotrifluoride Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
2-Amino-3-chloro-5-nitrobenzotrifluoride Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Amino-3-chloro-5-nitrobenzotrifluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TR508-5g |
2-Amino-3-chloro-5-nitrobenzotrifluoride |
400-67-9 | 97% | 5g |
1170CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TR508-250mg |
2-Amino-3-chloro-5-nitrobenzotrifluoride |
400-67-9 | 97% | 250mg |
154CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TR508-1g |
2-Amino-3-chloro-5-nitrobenzotrifluoride |
400-67-9 | 97% | 1g |
247.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TR508-100mg |
2-Amino-3-chloro-5-nitrobenzotrifluoride |
400-67-9 | 97% | 100mg |
77CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A193226-250mg |
2-Amino-3-chloro-5-nitrobenzotrifluoride |
400-67-9 | 97% | 250mg |
¥51.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A193226-25g |
2-Amino-3-chloro-5-nitrobenzotrifluoride |
400-67-9 | 97% | 25g |
¥2951.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A193226-5g |
2-Amino-3-chloro-5-nitrobenzotrifluoride |
400-67-9 | 97% | 5g |
¥643.90 | 2023-09-04 | |
| Chemenu | CM118725-5g |
2-Chloro-4-nitro-6-(trifluoromethyl)aniline |
400-67-9 | 95+% | 5g |
$153 | 2021-06-17 | |
| Chemenu | CM118725-10g |
2-Chloro-4-nitro-6-(trifluoromethyl)aniline |
400-67-9 | 95+% | 10g |
$262 | 2021-06-17 | |
| Chemenu | CM118725-25g |
2-Chloro-4-nitro-6-(trifluoromethyl)aniline |
400-67-9 | 95+% | 25g |
$524 | 2021-06-17 |
2-Amino-3-chloro-5-nitrobenzotrifluoride Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 2-Amino-3-chloro-5-nitrobenzotrifluoride
Recent Advances in the Study of 2-Amino-3-chloro-5-nitrobenzotrifluoride (CAS: 400-67-9)
2-Amino-3-chloro-5-nitrobenzotrifluoride (CAS: 400-67-9) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have highlighted its importance in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research briefing provides an overview of the latest advancements related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
One of the most significant developments in the study of 2-Amino-3-chloro-5-nitrobenzotrifluoride is its role in the synthesis of trifluoromethyl-substituted heterocycles. These heterocycles are increasingly recognized for their unique pharmacological properties, including enhanced metabolic stability and bioavailability. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have demonstrated the compound's utility in constructing potent kinase inhibitors and antimicrobial agents.
In addition to its synthetic applications, 2-Amino-3-chloro-5-nitrobenzotrifluoride has been investigated for its direct biological effects. A 2023 study published in European Journal of Medicinal Chemistry reported that derivatives of this compound exhibit promising antitumor activity against several cancer cell lines, including breast and lung carcinomas. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer.
From a chemical perspective, recent research has also explored the optimization of synthetic routes to produce 2-Amino-3-chloro-5-nitrobenzotrifluoride with higher yields and purity. Innovations in catalytic processes, such as the use of palladium-based catalysts, have significantly improved the efficiency of its production. These advancements are critical for scaling up manufacturing processes to meet the growing demand for this intermediate in drug discovery programs.
Looking ahead, the potential applications of 2-Amino-3-chloro-5-nitrobenzotrifluoride are expected to expand further. Ongoing research is investigating its use in the development of next-generation antibiotics to combat drug-resistant pathogens. Preliminary results suggest that its nitro and trifluoromethyl groups contribute to enhanced binding affinity with bacterial targets, making it a valuable scaffold for antibiotic design.
In conclusion, 2-Amino-3-chloro-5-nitrobenzotrifluoride (CAS: 400-67-9) continues to be a compound of significant interest in the chemical and pharmaceutical industries. Its versatility as a building block for bioactive molecules, coupled with its own intrinsic biological activities, positions it as a critical component in the discovery and development of new therapeutic agents. Future studies will likely focus on further elucidating its mechanisms of action and exploring novel derivatives with improved efficacy and safety profiles.
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